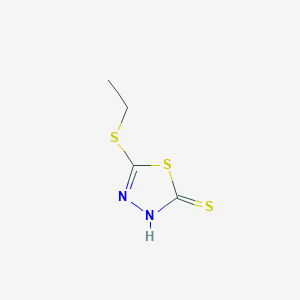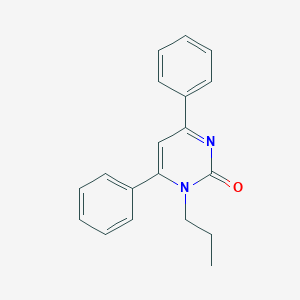![molecular formula C14H18N2O4 B184706 4,5-Di-morpholin-4-yl-[1,2]benzoquinone CAS No. 4608-10-0](/img/structure/B184706.png)
4,5-Di-morpholin-4-yl-[1,2]benzoquinone
Vue d'ensemble
Description
“4,5-Di-morpholin-4-yl-[1,2]benzoquinone” is a chemical compound with the molecular formula C14H18N2O4 . It is also known by its CAS number 4608-10-0.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 278.3 g/mol.Applications De Recherche Scientifique
4,5-Di-morpholin-4-yl-[1,2]benzoquinone has been used in a variety of scientific studies. It has been used as a reagent in the synthesis of other organic compounds, such as quinone-based polymers and polyurethanes. It has also been used in studies of the mechanism of action of certain drugs, such as the anti-cancer drug cisplatin. This compound has also been used in the synthesis of fluorescent dyes and as a catalyst in organic reactions.
Mécanisme D'action
4,5-Di-morpholin-4-yl-[1,2]benzoquinone is believed to act as an electron acceptor in redox reactions, allowing for the transfer of electrons from one molecule to another. It is also believed to act as a catalyst in certain organic reactions, allowing for the formation of new molecules.
Biochemical and Physiological Effects
This compound is believed to have a number of biochemical and physiological effects. It is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage. It is also believed to have anti-inflammatory, anti-cancer, and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-Di-morpholin-4-yl-[1,2]benzoquinone has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is water-soluble, and is relatively stable. It is also relatively inexpensive and non-toxic. However, there are some limitations to its use in laboratory experiments. This compound is insoluble in organic solvents, making it difficult to use in certain types of reactions. It is also not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research involving 4,5-Di-morpholin-4-yl-[1,2]benzoquinone. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis. Additionally, further studies could be conducted to identify new uses for this compound in scientific research and to develop new methods for synthesizing the compound. Other potential future directions include exploring the use of this compound as a drug delivery system, as a catalyst in organic reactions, and as a fluorescent dye.
Propriétés
IUPAC Name |
4,5-dimorpholin-4-ylcyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13-9-11(15-1-5-19-6-2-15)12(10-14(13)18)16-3-7-20-8-4-16/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOGDPVZDITNCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C(=O)C=C2N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291645 | |
| Record name | 4,5-Di-morpholin-4-yl-[1,2]benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4608-10-0 | |
| Record name | NSC76964 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Di-morpholin-4-yl-[1,2]benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide](/img/structure/B184645.png)

![[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol](/img/structure/B184647.png)
![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)

